molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No. B049619
CAS RN: 626-19-7
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05428171

Procedure details

To a suspension of methyltriphenylphosphonium bromide (27.2 g) in THF (200 mL) at 0° was added dropwise n-butyllithium (47 mL of 1.6M in hexane). The reaction mixture was stirred 30 min at 0° and cooled to -10°. The reaction mixture at -10° was transferred dropwise through a canula to a solution of isophthalaldehyde (10.0 g) in THF (300 mL) at -50°. The reaction was allowed to warm up to room temperature. After 3.5 hours at room temperature the reaction mixture was quenched with NH4OAc buffer (200 mL). The reaction mixture was extracted with ethyl acetate, dried over sodium sulfate and evaporated. Flash chromatography of the residue starting with 10% and finishing with 15% of diethyl ether in hexane afforded the title compound.
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
27.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH:6](=O)[C:7]1C=CC=[C:9]([CH:10]=[O:11])[CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:3]([C:2]1[CH:1]=[C:9]([CH:8]=[CH:7][CH:6]=1)[CH:10]=[O:11])=[CH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
47 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
27.2 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 30 min at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10°
CUSTOM
Type
CUSTOM
Details
at -10°
CUSTOM
Type
CUSTOM
Details
After 3.5 hours at room temperature the reaction mixture was quenched with NH4OAc buffer (200 mL)
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.